molecular formula C12H11ClFN3 B8512795 3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine

3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine

Número de catálogo B8512795
Peso molecular: 251.69 g/mol
Clave InChI: DNMSCFKODPUARU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine is a useful research compound. Its molecular formula is C12H11ClFN3 and its molecular weight is 251.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Nombre del producto

3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine

Fórmula molecular

C12H11ClFN3

Peso molecular

251.69 g/mol

Nombre IUPAC

2-chloro-4-N-[(2-fluorophenyl)methyl]pyridine-3,4-diamine

InChI

InChI=1S/C12H11ClFN3/c13-12-11(15)10(5-6-16-12)17-7-8-3-1-2-4-9(8)14/h1-6H,7,15H2,(H,16,17)

Clave InChI

DNMSCFKODPUARU-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C(=C1)CNC2=C(C(=NC=C2)Cl)N)F

Origen del producto

United States

Synthesis routes and methods I

Procedure details

A mechanically stirred solution of 4-[(2-fluorobenzyl)amino]-3-nitropyridine (12.31 g, 49.8 mmol) in concentrated hydrochloric acid (118 ml) was heated to 90° under a nitrogen atm. Stannous chloride dihydrate (55.56 g, 246 mmol) was added in small portions over a 5 min period (the oil bath was removed until the reaction subsided). After an additional 30 min at 90°, the reaction mixture was cooled, diluted with water (200 ml) and spin evaporated in vacuo. The residue was diluted with water (200 ml) and cooled in an ice-bath, while concentrated ammonium hydroxide was added to adjust the pH to 7-8. The solids were collected and allowed to air dry overnight. The solid was treated with ethyl acetate and filtered (12×200 ml), the combined extracts were washed with water, dried (sodium sulphate) and spin evaporated in vacuo. The residue was combined with the product from a separate reaction (12 g, 48.5 mmoles) and dissolved in ethyl acetate. This solution was added to Silica Gel 60 and spin evaporated in vacuo. The residual solids were introduced to a column (5 cm×30 cm) of Silica Gel 60 wetted with ethyl acetate. The column was eluted with ethyl acetate using flash chromatography. The appropriate fractions were combined and spin evaporated in vacuo to give 20.8 g (84%) of 3-amino-2-chloro-4-[2-fluorobenzyl)amino]pyridine as a white solid, mp.=185°-187°; UV (0.1M hydrochloric acid+5% methanol), λmax 233 nm (ξ17900), 302 nm (ξ14900); (pH 7.0 buffer+5% methanol), λmax 262 nm (ξ11200), (0.1N sodium hydroxide+5% methanol), λmax 262 nm (ξ10700), 1H nmr (DMSO-d6): δ7.36-7.15 (complex m, 5H,Ar+pyridine H-6), 6.35-6.30 (d,1H,pyridine H-5), 6.27-6.33 (overlapping,1H,NH). 4.84 (2,2H,NH2), 4.41 (d,2H,J=5 Hz, CH2Ar).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.31 g
Type
reactant
Reaction Step Two
Quantity
118 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Stannous chloride dihydrate
Quantity
55.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
( ξ17900 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( ξ14900 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( ξ11200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( ξ10700 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

A mechanically stirred solution of 4-[(2-fluorobenzyl)amino]-3-nitropyridine (37.62 g, 152.17 mmol) in concentrated hydrochloric acid (400 mL) was heated to 90° under a nitrogen atmosphere. Stannous chloride dihydrate (174.88 g, 775.07 mmol) was added in small portions over a 20 min period. When the reaction became vigorous, the oil bath was removed until the reaction subsided. After 45 min at an increased temperature to 120° for 45 min, the reaction mixture was cooled, diluted with water (350 mL) and spin evaporated in vacuo. The residue was diluted with water (600 mL), cooled in an ice-bath and concentrated ammonium hydroxide (250 mL) was added to adjust the pH to 7-8. The solid were collected and allowed to air dry overnight. The solid cake was broken up and suspended in ethyl acetate (3×1 L). Each suspension was refluxed with the refluxing time varying from 3.5 hrs to 18 hrs. The ethyl acetate was filtered and evaporated in vacuo to yield 3-amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine (27.13 g, 71%) as an off-white solid, mp.=181°-187°. The analytical sample was prepared by essentially the same preparative method and was purified by column chromatography.
Quantity
37.62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
Stannous chloride dihydrate
Quantity
174.88 g
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.